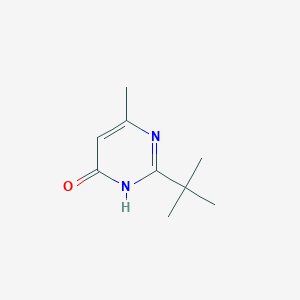

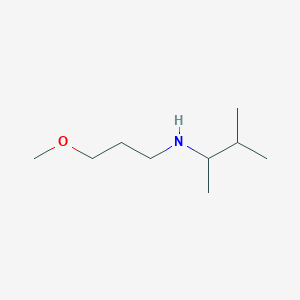

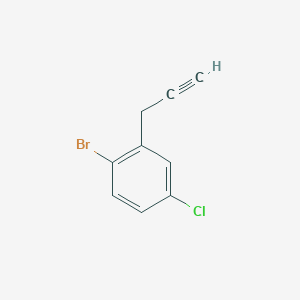

![molecular formula C12H8Cl2N4O B1462375 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 125240-57-5](/img/structure/B1462375.png)

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Übersicht

Beschreibung

The compound “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolopyrimidine moiety is an important drug-like scaffold which has shown a wide range of clinical applications .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves various chemical reactions . For instance, one of the methods involves the reaction of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine with sodium methoxide .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The compound “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol” has additional functional groups attached to this core structure .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions. For instance, they can be used as inhibitors against LPS-induced NO production in RAW264.7 macrophages .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines can vary depending on their specific structure. For instance, one of the compounds was isolated as a yellow solid with a melting point of 240 – 241 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives exhibit potential antimicrobial and anticancer activities. Compounds synthesized from similar structures have shown higher anticancer activity compared to reference drugs like doxorubicin, indicating their significance in cancer treatment research (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, the compounds have demonstrated good to excellent antimicrobial activity, making them valuable in the development of new antimicrobial agents.

Synthesis and Characterization

The synthesis and structural characterization of these compounds are crucial for understanding their potential applications. The synthesis involves various chemical reactions and the structures are confirmed through techniques like IR, NMR, Mass spectrometry, and Elemental analysis. Such detailed characterization is essential for exploring the potential medicinal applications of these compounds (Xu Li-feng, 2011).

Intermediate for Pharmacologically Active Substances

These compounds serve as convenient intermediates for the synthesis of various disubstituted derivatives, which may exhibit useful pharmacological properties. The research in this area focuses on developing substances that could be used in drug development due to their biological activities (Ogurtsov & Rakitin, 2021).

Antitumor Evaluation

Various derivatives of this compound have been synthesized and evaluated for their antitumor activity. Some derivatives have shown potent antitumor activity against different cell lines, indicating the potential of these compounds in cancer therapy (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Building Blocks in Heterocyclic Synthesis

These compounds are also used as building blocks in the synthesis of new heterocyclic compounds. The ability to form various derivatives makes them versatile reagents in the synthesis of compounds with potential biological activities (Harb, Abbas, & Mostafa, 2005).

Wirkmechanismus

Target of Action

The primary target of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol acts as an inhibitor of CDK2 . By binding to CDK2, it prevents the kinase from phosphorylating its target proteins, thereby halting cell cycle progression . This inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing and proliferating .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating key proteins that drive the cell cycle forward. This can result in the accumulation of cells in the G1 phase and a decrease in DNA synthesis, as the cells are unable to progress to the S phase .

Pharmacokinetics

The compound’s lipophilicity, which refers to its ability to dissolve in fats, oils, lipids, and non-polar solvents, can influence these properties .

Result of Action

The result of the action of 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a significant inhibition of cell growth . It has been shown to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Furthermore, it can induce apoptosis, or programmed cell death, within cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4O/c13-8-2-1-7(10(14)3-8)5-18-11-9(4-17-18)12(19)16-6-15-11/h1-4,6H,5H2,(H,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGZIYOCPHNYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C3=C(C=N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)

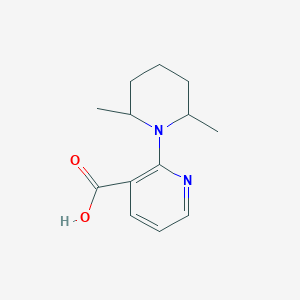

![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid](/img/structure/B1462302.png)

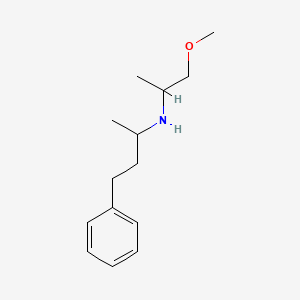

![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)

![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)

![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)